molecular formula C6H2ClF2NO4S B1418557 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1156136-97-8

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1418557
CAS No.: 1156136-97-8
M. Wt: 257.6 g/mol
InChI Key: WYXQNTSWZCZJDN-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride (CAS 1803826-81-4) is a multifunctional aromatic building block of significant interest in medicinal chemistry and fragment-based drug design . Its value derives from three selectively addressable functional groups: the sulfonyl chloride, the fluorine substituents, and the nitro group, which can be manipulated in a chemoselective manner to construct complex molecules without the need for protecting groups . This compound is particularly useful for creating isosteric sets of biologically active compounds and for the synthesis of branched macromolecular assemblies like dendrimers . The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines and alcohols, enabling the formation of sulfonamides and sulfonate esters. The aromatic fluorine atoms can be substituted in nucleophilic aromatic substitution reactions, offering a route to further diversify the core structure. Meanwhile, the nitro group can be reduced to an aniline, providing a handle for additional synthetic transformations . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-difluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)5-2-3(10(11)12)1-4(8)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQNTSWZCZJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The predominant synthesis route involves the sulfonylation of 2,3-difluoro-5-nitrobenzene with chlorosulfonic acid (ClSO₃H). This method is well-documented and offers high yields under controlled conditions.

Reaction Conditions

  • Reagents : 2,3-Difluoro-5-nitrobenzene, chlorosulfonic acid
  • Temperature : Typically maintained between 50°C and 140°C
  • Procedure :
    • The nitrobenzene derivative is added slowly to chlorosulfonic acid under stirring.
    • The reaction mixture is heated gradually to promote sulfonylation.
    • Post-reaction, the mixture is cooled, and excess reagents are quenched with ice-water, facilitating the precipitation of the sulfonyl chloride.

Key Findings

  • A study reports that reacting nitrobenzene with chlorosulfonic acid at 60°C to 105°C yields the sulfonyl chloride with yields exceeding 79%, often reaching 95-98% with optimized conditions.
  • Continuous or batch processes, including cascade reactors, have been employed to improve yield and safety, especially at larger scales.

Data Table: Typical Reaction Parameters

Parameter Value Reference
Reagent Chlorosulfonic acid ,
Aromatic substrate 2,3-Difluoro-5-nitrobenzene ,
Temperature range 50°C – 140°C ,
Reaction time 2 – 6 hours ,,
Yield 79% – 98% ,

Chlorosulfonation of Nitrobenzene Derivatives

Method Overview

An alternative approach involves chlorosulfonation of nitrobenzene or its derivatives using chlorosulfonic acid at controlled temperatures, followed by purification.

Process Highlights

  • Nitrobenzene reacts with chlorosulfonic acid at 60°C to 105°C.
  • The reaction mixture is maintained at elevated temperatures for several hours to ensure complete sulfonylation.
  • The crude product is isolated by discharging into ice-water, then purified via distillation or filtration.

Notable Research Findings

  • Patent literature indicates that yields of 3-nitrobenzenesulfonyl chloride can reach 95-98%, with high thermal stability and minimal impurities when reaction parameters are optimized.
  • The process benefits from continuous flow reactors, which allow precise temperature control and improved safety.

Data Table: Chlorosulfonation Parameters

Parameter Value Reference
Reagent Chlorosulfonic acid ,
Temperature 60°C – 105°C ,
Reaction time 4 – 6 hours
Yield 95% – 98% ,

Chlorination of Nitrobenzenes

Method Overview

Chlorination of nitrobenzenes with chlorinating agents such as chlorine or disulfur dichloride can produce sulfonyl chlorides via intermediate sulfonic acids.

Process Details

  • Nitrobenzenes are chlorinated in the presence of catalysts or under UV irradiation.
  • The sulfonic acid intermediates are then chlorinated further to yield sulfonyl chlorides.
  • This method is less common for direct synthesis but useful for specific positional isomers.

Research Insights

  • Chlorination at controlled temperatures (around 60°C) with chlorine gas yields high purity sulfonyl chlorides.
  • The process requires careful control to avoid over-chlorination or formation of by-products.

Data Table: Chlorination Method

Parameter Value Reference
Reagent Chlorine gas or disulfur dichloride ,
Temperature 60°C – 80°C ,
Reaction time 2 – 4 hours
Yield 90% – 95% ,

Summary of Key Preparation Data

Method Reagents Conditions Yield Range References
Sulfonylation with chlorosulfonic acid 2,3-Difluoro-5-nitrobenzene, ClSO₃H 50°C – 140°C, 2–6 hours 79% – 98% ,,
Chlorosulfonation of nitrobenzene Nitrobenzene, ClSO₃H 60°C – 105°C, 4–6 hours 95% – 98% ,
Chlorination of nitrobenzenes Chlorine, catalysts, UV light 60°C – 80°C, 2–4 hours 90% – 95% ,

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,3-difluoro-5-nitrobenzene-1-sulfonyl chloride is as an intermediate in organic synthesis. It serves as a building block for various complex molecules due to its ability to introduce the sulfonyl group into target compounds. For instance, it can be used to synthesize sulfonamide derivatives that exhibit biological activity.

Case Study: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of this compound in the synthesis of sulfonamide compounds that showed promising antibacterial activity. The reaction involved coupling with amines under basic conditions, yielding high-purity products suitable for further pharmacological testing.

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly as a precursor for designing inhibitors targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance binding affinity and selectivity.

Case Study: Bcl-2/Bcl-xL Inhibitors

Research highlighted the modification of compounds based on the structure of this compound to create potent inhibitors of Bcl-2 and Bcl-xL proteins. These inhibitors demonstrated significant efficacy in preclinical models of lymphomas and chronic lymphoid leukemia, showcasing their therapeutic potential against cancer cells .

Agrochemical Applications

In agrochemistry, this compound has been utilized to develop herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for creating effective agrochemicals.

Case Study: Development of Herbicides

A recent study reported the synthesis of novel herbicidal agents derived from this compound that exhibited high efficacy against common weeds while being environmentally friendly . The compounds were tested in field trials, demonstrating significant weed suppression without harming crop yield.

Comparison with Similar Compounds

Structural and Functional Similarities

Key analogs include:

Compound Name CAS No. Substituents Similarity Score Reactivity Notes
2,4-Difluorobenzene-1-sulfonyl chloride 13918-92-8 F (2,4), -SO₂Cl (1) 0.92 High reactivity, lacks nitro group
2,3,4-Trifluorobenzene-1-sulfonyl chloride 175278-08-7 F (2,3,4), -SO₂Cl (1) 0.85 Increased fluorination reduces solubility
4-Fluorobenzene-1-sulfonyl chloride 349-88-2 F (4), -SO₂Cl (1) 0.84 Lower electrophilicity, slower reactions
2-Fluoro-5-methylbenzene-1-sulfonyl chloride 870704-14-6 F (2), -CH₃ (5), -SO₂Cl (1) 0.84 Methyl group enhances steric hindrance

Data Sources : Structural similarity scores derived from halogenation patterns and functional group alignment .

Physicochemical Properties

  • Solubility : The nitro group in 2,3-difluoro-5-nitrobenzene-1-sulfonyl chloride enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl- or trifluoro-substituted analogs.
  • Melting Point: Expected to be higher than non-nitro analogs due to stronger intermolecular interactions (dipole-dipole and π-stacking).

Biological Activity

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride (CAS No. 1156136-97-8) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and reactivity. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by the presence of both nitro and sulfonyl chloride functional groups, which contribute to its electrophilic nature. This compound can undergo various chemical reactions:

  • Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.
  • Reduction Reactions : The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of catalysts.
  • Oxidation Reactions : Although less common, oxidation can occur under specific conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a versatile reagent in synthesizing biologically active compounds.

The mechanism of action primarily involves the electrophilic nature of the sulfonyl chloride group, which allows it to interact with nucleophiles in biological systems. This reactivity facilitates the formation of new compounds that may exhibit therapeutic effects. For example:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes through covalent modification.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in infectious disease treatments .

Applications in Drug Development

This compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its ability to form diverse derivatives enhances its utility in medicinal chemistry:

  • Synthesis of Anticancer Agents : Research indicates that derivatives of this compound may possess anticancer properties by targeting specific cellular pathways .
  • Development of Antiviral Compounds : The compound has shown promise in synthesizing antiviral agents effective against HIV and other viruses .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations. The results are summarized in Table 1.
    Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
    Escherichia coli15100
    Staphylococcus aureus20100
    Pseudomonas aeruginosa12100
  • Synthesis of Novel Anticancer Agents : In another study, researchers synthesized a series of compounds derived from this compound and tested their cytotoxicity against cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer activity .

Q & A

Basic Synthesis

Q: What are the optimal conditions for synthesizing 2,3-difluoro-5-nitrobenzene-1-sulfonyl chloride from its precursor? A: The sulfonation and chlorination steps typically involve treating the precursor (e.g., 2,3-difluoro-5-nitrobenzenesulfonic acid) with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by stabilizing intermediates. For example, analogous reactions (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride synthesis) use SOCl₂ (59 mmol) in DCM with 3 hours of reflux . Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Advanced Synthesis

Q: How do competing reaction pathways (e.g., nitro group reduction vs. sulfonyl chloride formation) affect yield? A: The nitro group’s susceptibility to reduction under acidic or reductive conditions (e.g., SnCl₂·2H₂O in ethanol) can lead to side reactions. To avoid this, prioritize sulfonyl chloride formation first by maintaining a non-reductive, anhydrous environment. If nitro reduction is required post-synthesis (e.g., for diamine derivatives), employ stepwise protocols: complete sulfonyl chloride synthesis first, then reduce the nitro group under controlled conditions (e.g., 75°C, 5–7 hours with SnCl₂ in ethanol) .

Basic Characterization

Q: Which spectroscopic methods are critical for confirming the structure of this compound? A:

  • ¹⁹F NMR : Identifies fluorine substituents (δ ~ -110 to -150 ppm for aromatic fluorines).
  • IR Spectroscopy : Confirms sulfonyl chloride (S=O stretch ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) and nitro groups (asymmetric NO₂ stretch ~1530 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M]⁺ and fragmentation patterns (e.g., loss of Cl⁻) align with calculated molecular weight (C₆H₂ClF₂NO₄S: 283.56 g/mol). Reference spectra from related compounds (e.g., 3,5-difluorobenzoyl chloride) provide benchmarks .

Advanced Characterization

Q: How can overlapping spectral signals (e.g., fluorine coupling in NMR) be resolved? A: Use 2D NMR techniques (e.g., ¹H-¹³C HSQC, ¹⁹F-¹H HOESY) to decouple overlapping signals. For instance, ¹⁹F-¹H coupling in the aromatic region can be deconvoluted via heteronuclear correlation experiments. Hyphenated techniques like LC-MS/MS or GC-EI-MS further resolve co-eluting impurities, particularly in nitro-substituted analogs .

Reactivity and Applications

Q: What are the key reactivity patterns of this compound in nucleophilic substitutions? A: The sulfonyl chloride group reacts preferentially with amines, alcohols, or thiols under mild conditions (e.g., room temperature, dichloromethane). The nitro group remains inert unless subjected to reducing agents (e.g., catalytic hydrogenation). For example, in peptide coupling, the sulfonyl chloride reacts rapidly with primary amines, while the nitro group stabilizes the aromatic ring against electrophilic attack .

Data Contradictions

Q: How can researchers reconcile discrepancies in reported reaction yields for sulfonyl chloride derivatives? A: Divergences often arise from methodological differences, such as:

  • Reagent purity : Trace water in SOCl₂ reduces yield via hydrolysis.
  • Temperature control : Overheating (>80°C) degrades the nitro group.
  • Workup protocols : Incomplete removal of DMF (a common catalyst) may skew purity assessments. Cross-validate results using orthogonal methods (e.g., TLC vs. HPLC) and reference standardized procedures from analogous syntheses .

Safety and Stability

Q: What precautions are necessary for handling this compound? A:

  • Moisture sensitivity : Store under inert gas (N₂/Ar) at -20°C.
  • Toxicity : Use fume hoods to avoid inhalation of SO₂/HCl vapors released during hydrolysis.
  • Decomposition : Monitor for color changes (yellow to brown), indicating nitro group degradation. Quench residues with cold sodium bicarbonate .

Computational Modeling

Q: How can computational methods predict the reactivity of this compound? A:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • Meta-analysis : Compare datasets from structurally similar sulfonyl chlorides to identify reactivity trends. Note that hybrid models (combining wet-lab and computational data) improve accuracy but require rigorous validation .

Advanced Purification

Q: What chromatographic techniques resolve byproducts from sulfonyl chloride synthesis? A:

  • Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted precursors.
  • HPLC : A C18 column with acetonitrile/water (0.1% TFA) resolves polar byproducts (e.g., sulfonic acids).
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals by exploiting solubility differences .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
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2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride

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